1-Allylcyclopent-3-ene-1-carboxylic acid

Description

Contextual Significance of Unsaturated Cyclic Carboxylic Acids in Organic Chemistry

Unsaturated cyclic carboxylic acids are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and natural products. The presence of both a ring structure and a carboxylic acid group within the same molecule imparts a unique combination of conformational rigidity and functional reactivity.

The double bond within the cyclic system provides a site for numerous chemical transformations, such as hydrogenation, epoxidation, and various cycloaddition reactions. The carboxylic acid group is one of the most versatile functional groups in organic synthesis. It can be converted into a wide range of derivatives, including esters, amides, and acid chlorides, and can participate in reactions such as Fischer esterification, decarboxylation, and reduction to alcohols. The combination of these features in unsaturated cyclic carboxylic acids allows chemists to construct complex, three-dimensional structures with a high degree of control.

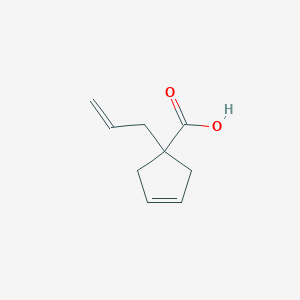

Overview of the Structural Features of 1-Allylcyclopent-3-ene-1-carboxylic Acid

The molecule is built upon a cyclopentene (B43876) ring , a five-membered ring containing one double bond. This feature introduces ring strain and a defined stereochemical environment. The double bond is a key reactive site, amenable to electrophilic addition and other olefin-modifying reactions.

Attached to the C1 position of this ring is a carboxylic acid group (-COOH) . This functional group is a primary handle for derivatization, enabling the formation of esters, amides, and other related functionalities. Its acidic proton and electrophilic carbonyl carbon are central to its reactivity.

Also attached to the C1 position is an allyl group (-CH₂-CH=CH₂) . The terminal double bond of the allyl group provides a second site of unsaturation, distinct from the one within the ring. This allows for selective reactions at either the endocyclic or exocyclic double bond and is a key feature for transformations like olefin metathesis.

A critical feature of this molecule is the α-quaternary carbon at the C1 position. This carbon atom is substituted with four non-hydrogen groups (the carboxylic acid, the allyl group, and two carbon atoms of the cyclopentene ring). The creation of such sterically congested centers is a significant challenge in organic synthesis, and molecules containing them are valuable for building complex architectures. nih.govresearchgate.net

| Feature | Description | Synthetic Relevance |

| Cyclopentene Ring | A five-membered carbocyclic ring containing one double bond. | Provides a rigid scaffold; the endocyclic double bond is a site for functionalization (e.g., hydrogenation, epoxidation). |

| Carboxylic Acid Group | A -COOH functional group attached to the quaternary center. | Highly versatile functional handle for conversion into esters, amides, acid halides, or for reduction to an alcohol. |

| Allyl Group | A -CH₂-CH=CH₂ group attached to the quaternary center. | The terminal double bond offers a secondary reactive site for reactions like olefin metathesis, hydroboration, or oxidation. |

| α-Quaternary Carbon | The C1 carbon atom is bonded to four non-hydrogen substituents. | Creates a sterically hindered center, which can be synthetically challenging to construct and can influence the molecule's overall shape and reactivity. |

Historical Development and Initial Academic Interest in the Compound

While specific seminal research focused exclusively on this compound is not prominent in historical literature, its conceptual development is rooted in several mature areas of organic synthesis. The academic interest in this molecule arises not from a singular discovery but from its representation as a product of powerful and well-established synthetic methodologies.

The core structure, 3-cyclopentene-1-carboxylic acid , has been accessible for decades. An improved synthesis for this parent compound was reported as early as 1967, demonstrating the long-standing availability of the basic cyclopentene scaffold. acs.orgnih.gov The subsequent challenge, and where modern synthetic chemistry comes into play, is the introduction of the allyl group at the C1 position to create the quaternary center.

The construction of α-quaternary carboxylic acids is a field of significant academic interest. acs.orgthieme-connect.com Methodologies to achieve this include the enantioselective iridium-catalyzed allylic alkylation of masked acyl cyanides, which allows for the one-pot preparation of α-quaternary carboxylic acids and their derivatives. nih.gov Another powerful tool in the synthetic chemist's arsenal (B13267) is the Ireland-Claisen rearrangement . This wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl ester silyl (B83357) enol ether provides a strategic route to γ,δ-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.orgbyjus.com While not a direct route to the title compound, this reaction highlights the sophisticated strategies developed to control the formation of new carbon-carbon bonds and install allyl groups in complex molecules.

Therefore, the academic interest in this compound is less about the molecule itself and more about the synthetic challenges it represents and the elegant solutions, like catalytic asymmetric allylation, that have been developed to construct its key structural motifs.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylcyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNTAYRDVQABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC=CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Allylcyclopent 3 Ene 1 Carboxylic Acid

Construction of the Cyclopentene (B43876) Core with Allylic Functionality

The formation of the five-membered ring containing an allylic substituent at a quaternary carbon center is a key strategic consideration. Modern synthetic methods provide powerful tools for forging such carbocyclic frameworks.

Ring-Closing Metathesis Strategies for Cyclopentene Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated rings, including five-membered systems. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular coupling of two terminal alkene functionalities to form a cycloalkene and a volatile ethylene byproduct. wikipedia.org

For the synthesis of a 1-allylcyclopent-3-ene precursor, a suitable acyclic diene is required. A potential precursor for the target scaffold would be a 1,6-diene substituted at the 4-position with both an allyl group and a latent carboxylic acid functionality (or a precursor group). The intramolecular metathesis of this substrate would then yield the desired cyclopentene ring. The choice of catalyst is crucial and can influence reaction efficiency and tolerance to other functional groups present in the molecule. Second-generation Grubbs' catalysts are known for their higher activity and broader functional group compatibility. organic-chemistry.org

| Catalyst | Substrate Type | Typical Conditions | Outcome |

| Grubbs' Catalyst (1st Gen) | Simple Dienes | CH₂Cl₂, reflux | Good yields for simple systems |

| Grubbs' Catalyst (2nd Gen) | Functionalized Dienes | CH₂Cl₂ or Toluene, rt to reflux | High yields, good functional group tolerance |

| Hoveyda-Grubbs Catalyst | Dienes requiring higher stability | Toluene, elevated temp. | Increased catalyst stability and lifetime |

This table presents illustrative data for RCM reactions based on common applications in organic synthesis.

Common challenges in RCM include potential side reactions like alkene isomerization, which can be mitigated by careful selection of catalyst and reaction conditions. orgsyn.org

Cycloaddition Reactions for Building the Ring System

Cycloaddition reactions represent another cornerstone of cyclic compound synthesis. While the Diels-Alder reaction, a [4+2] cycloaddition, is famously used for constructing six-membered rings, variations and other cycloaddition strategies can be adapted for five-membered ring synthesis. nih.gov

A potential, albeit more complex, strategy for the 1-allylcyclopent-3-ene core could involve a formal [3+2] cycloaddition. This would involve reacting a three-carbon component (a trimethylenemethane equivalent or a vinyl carbenoid) with a two-carbon component (an alkene). To incorporate the necessary functionality, the dienophile would need to bear the allyl and carboxyl precursor groups. The regioselectivity of such reactions is a critical aspect that would need to be controlled, often through the electronic nature of the substituents on the reacting partners. nih.gov

Alternatively, a multi-step approach beginning with a Diels-Alder reaction to form a six-membered ring, followed by a ring contraction, can be a powerful method for generating highly functionalized cyclopentenes. acs.org For instance, a Diels-Alder adduct could undergo a Favorskii rearrangement or a similar transformation to excise a carbon atom and yield the five-membered ring.

| Reaction Type | Reactants | Key Features | Resulting Structure |

| [4+2] Diels-Alder | Conjugated Diene + Alkene (Dienophile) | Forms a six-membered ring | Cyclohexene derivative |

| [3+2] Cycloaddition | 1,3-Dipole or equivalent + Alkene | Forms a five-membered ring | Cyclopentane (B165970)/Cyclopentene derivative |

| Intramolecular Diels-Alder | Tethered Diene and Dienophile | Forms a bicyclic system | Fused ring structure |

This table provides a general overview of cycloaddition reactions relevant to cyclic system synthesis.

Stereoselective Introduction of the Carboxylic Acid Moiety

Once the cyclopentene core with the allylic substituent is established, the next critical step is the introduction of the carboxylic acid group at the C1 position. Achieving this with stereocontrol, if a chiral center is desired, requires specific methodologies.

Carboxylation of Organometallic Intermediates (e.g., Grignard reagents with CO₂)

A classic and reliable method for installing a carboxylic acid group is through the carboxylation of an organometallic intermediate. libretexts.org The formation of a Grignard reagent from the corresponding allylcyclopentenyl halide, followed by its reaction with carbon dioxide (often in the form of dry ice), yields a magnesium carboxylate salt. youtube.commasterorganicchemistry.com Subsequent acidic workup protonates the salt to furnish the desired carboxylic acid. youtube.com

This method is highly effective for creating a new carbon-carbon bond and introducing the carboxyl group. youtube.com A key consideration is that Grignard reagents are potent nucleophiles and strong bases, making them incompatible with acidic protons (like those in alcohols or water) and certain carbonyl groups elsewhere in the molecule. masterorganicchemistry.commasterorganicchemistry.com The synthetic route must be designed to accommodate these limitations, often involving the use of protecting groups.

Hydrolysis of Nitriles and Amides Precursors

An alternative and widely used pathway to carboxylic acids is the hydrolysis of nitriles (-CN) or amides (-CONH₂). google.com A nitrile group can be introduced onto the cyclopentene ring, for instance, via nucleophilic substitution of a halide with a cyanide salt. The resulting 1-allylcyclopent-3-ene-1-carbonitrile can then be hydrolyzed under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl). The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. Basic hydrolysis, using a reagent like sodium hydroxide, initially forms a carboxylate salt and ammonia (B1221849), requiring a final acidification step to yield the free carboxylic acid. This two-step process from a halide to a carboxylic acid via a nitrile intermediate is a common strategy for adding a one-carbon unit to a molecular framework.

| Precursor | Reagents for Hydrolysis | Intermediate | Final Product |

| Nitrile (R-CN) | H₃O⁺, heat | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) |

| Nitrile (R-CN) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylate Salt (R-COO⁻Na⁺) | Carboxylic Acid (R-COOH) |

| Amide (R-CONH₂) | H₃O⁺, heat | - | Carboxylic Acid (R-COOH) |

| Amide (R-CONH₂) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylate Salt (R-COO⁻Na⁺) | Carboxylic Acid (R-COOH) |

This table summarizes common conditions for the hydrolysis of nitriles and amides.

Chemo- and Regioselective Functionalization Techniques

The synthesis of a precisely substituted molecule like 1-allylcyclopent-3-ene-1-carboxylic acid often requires reactions that can selectively target one functional group or position in the presence of others. Chemo- and regioselectivity are therefore paramount.

For instance, if the cyclopentene ring is formed early in the synthesis, subsequent reactions must differentiate between the two double bonds (the ring alkene and the terminal alkene of the allyl group). A catalyst or reagent might be chosen that selectively reacts with the less sterically hindered terminal alkene, leaving the internal ring alkene untouched.

Furthermore, regioselective functionalization can be guided by directing groups. If a precursor to the carboxylic acid is already in place, it might electronically influence a reaction at a specific position on the ring. For example, in the lithiation of certain aromatic systems, the position of metalation can be directed by an existing functional group, allowing for subsequent selective reaction with an electrophile. While applying this to an aliphatic system is more complex, similar principles of substrate-controlled reactivity are central to modern organic synthesis. The development of catalytic systems that can achieve high regioselectivity in the functionalization of complex alkenes is an active area of research. rsc.orgresearchgate.net

Allylic Functionalization in Cyclopentene Systems

Directly introducing an allyl group at the C1-position of a cyclopentene ring already bearing a carboxylic acid or its ester derivative is a challenging transformation. A more strategic approach involves the application of sigmatropic rearrangements, such as the Claisen rearrangement, which is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.combyjus.com

A plausible synthetic route leveraging the Claisen rearrangement would commence with a cyclopentenol derivative. For instance, cyclopent-3-en-1-ol can be reacted with an allyl vinyl ether under thermal or Lewis acid-catalyzed conditions. This reaction proceeds through a concerted acs.orgacs.org-sigmatropic rearrangement of the intermediate allyl vinyl ether, which is formed in situ. The rearrangement results in the formation of a γ,δ-unsaturated aldehyde, effectively installing the allyl group at the desired position.

An alternative and often more controllable variation is the Johnson-Claisen rearrangement. wikipedia.org This method involves reacting an allylic alcohol, in this case, cyclopent-3-en-1-ol, with an orthoester like triethyl orthoacetate in the presence of a weak acid catalyst. This reaction proceeds through a ketene acetal intermediate which then rearranges to form a γ,δ-unsaturated ester. This approach offers the advantage of milder reaction conditions and often provides higher yields of the desired product.

The resulting γ,δ-unsaturated ester or aldehyde would then serve as a key intermediate for the subsequent manipulation to the final carboxylic acid.

| Reaction | Starting Material | Reagents | Key Intermediate | Product of Rearrangement |

| Claisen Rearrangement | Cyclopent-3-en-1-ol | Allyl vinyl ether, heat or Lewis acid | Allyl cyclopent-3-enyl ether | 2-allylcyclopent-3-ene-1-carbaldehyde |

| Johnson-Claisen Rearrangement | Cyclopent-3-en-1-ol | Triethyl orthoacetate, propionic acid | Mixed orthoester | Ethyl 2-allylcyclopent-3-ene-1-acetate |

Manipulation of Existing Functional Groups for Carboxylic Acid Derivatization

Once the allyl group is installed on the cyclopentene scaffold, the next critical step is the formation of the carboxylic acid at the C1-position. This can be achieved through the manipulation of a precursor functional group.

Following the Claisen or Johnson-Claisen rearrangement, the resulting aldehyde or ester can be converted to the target carboxylic acid. The aldehyde can be readily oxidized to a carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. In the case of the ester, hydrolysis under acidic or basic conditions will yield the desired this compound.

An alternative strategy involves the introduction of a nitrile group, which can then be hydrolyzed to a carboxylic acid. For example, a suitable cyclopentene precursor with a leaving group at the C1-position could undergo nucleophilic substitution with a cyanide salt to introduce the nitrile functionality. Subsequent hydrolysis of the nitrile provides a robust method for the formation of the carboxylic acid. This approach allows for the construction of the carbon skeleton prior to the installation of the carboxylic acid.

| Precursor Functional Group | Reagents for Conversion | Final Functional Group |

| Aldehyde | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid |

| Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

The strategic combination of a Claisen-type rearrangement for allylic functionalization followed by the manipulation of the resulting functional group provides a viable and flexible approach to the synthesis of this compound. The choice of specific reagents and reaction conditions would be guided by the desired yield, stereoselectivity, and compatibility with other functional groups in a more complex synthetic scheme.

Mechanistic Investigations of Reactions Involving 1 Allylcyclopent 3 Ene 1 Carboxylic Acid

Reactivity at the Carboxyl Group

The carboxyl group is a primary site of reactivity in 1-allylcyclopent-3-ene-1-carboxylic acid, readily undergoing transformations to form various derivatives such as esters, amides, acid halides, and anhydrides. It can also be reduced to aldehydes and primary alcohols.

Esterification Pathways (e.g., Fischer Esterification, Diazomethane-mediated)

Esterification of this compound can be achieved through several methods, with Fischer esterification and diazomethane-mediated methylation being two prominent examples.

Fischer Esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org

Key Steps in Fischer Esterification:

Protonation of the carbonyl group. libretexts.org

Nucleophilic attack by the alcohol. libretexts.org

Proton transfer. libretexts.org

Elimination of water. libretexts.org

Deprotonation to yield the ester. libretexts.org

Diazomethane-mediated esterification offers a mild and highly efficient method for converting carboxylic acids to their methyl esters. libretexts.orgmasterorganicchemistry.com Diazomethane (B1218177) (CH₂N₂) is a reactive and potentially explosive gas that is typically generated in situ for immediate use. libretexts.orglibretexts.org The reaction proceeds through an initial acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.orglibretexts.org The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane to yield the methyl ester and nitrogen gas as the only byproduct. libretexts.orglibretexts.org A safer alternative to diazomethane is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which reacts similarly but is easier to handle. tcichemicals.com

Interactive Data Table: Comparison of Esterification Methods

| Feature | Fischer Esterification | Diazomethane-mediated Esterification |

| Reagents | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.com | Diazomethane (CH₂N₂) or TMS-diazomethane libretexts.orgtcichemicals.com |

| Conditions | Typically requires heating and excess alcohol libretexts.org | Mild conditions, often at room temperature masterorganicchemistry.com |

| Byproducts | Water masterorganicchemistry.com | Nitrogen gas (N₂) libretexts.org |

| Scope | Broad, but can be limited by sterically hindered alcohols | Primarily for methyl esters libretexts.org |

| Advantages | Inexpensive reagents masterorganicchemistry.com | High yield, clean reaction masterorganicchemistry.com |

| Disadvantages | Equilibrium reaction, may require forcing conditions libretexts.org | Diazomethane is toxic and explosive libretexts.orgmasterorganicchemistry.com |

Amidation Reactions (e.g., Dicyclohexylcarbodiimide (B1669883) (DCC) coupling)

The direct formation of an amide from a carboxylic acid and an amine is challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. orgoreview.comlibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid. orgoreview.comlibretexts.org

In a DCC-mediated amidation , the carboxylic acid first adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. libretexts.orglibretexts.org This intermediate possesses a good leaving group, which is subsequently displaced by the amine in a nucleophilic acyl substitution reaction to form the amide. libretexts.orglibretexts.org Dicyclohexylurea is formed as a byproduct. libretexts.org This method is widely used in peptide synthesis. orgoreview.comlibretexts.org

Mechanism of DCC Coupling:

The carboxylic acid adds to DCC, activating the carboxyl group. libretexts.org

The amine acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org

A tetrahedral intermediate is formed. orgoreview.com

The dicyclohexylurea leaving group is eliminated, yielding the amide. libretexts.org

Conversion to Carboxylic Acid Derivatives (e.g., Acid Halides, Anhydrides)

The hydroxyl group of this compound can be replaced to form more reactive derivatives like acid halides and anhydrides, which are valuable intermediates in organic synthesis.

Acid Halides , particularly acid chlorides, are commonly synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides like PCl₅ and PBr₃. orgoreview.comchemguide.co.uklibretexts.org With thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. orgoreview.comlibretexts.org

Acid Anhydrides can be prepared by reacting a carboxylic acid with a more reactive carboxylic acid derivative, such as an acid chloride, in the presence of a base like pyridine. libretexts.orgpressbooks.pub This reaction involves the nucleophilic attack of a carboxylate anion on the carbonyl carbon of the acid chloride. libretexts.org Symmetrical anhydrides can also be formed by the dehydration of two molecules of the carboxylic acid using a strong dehydrating agent. nih.gov

Reduction to Aldehydes and Primary Alcohols (e.g., using LiAlH₄)

The carboxyl group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes from carboxylic acids is a more challenging transformation because aldehydes are more susceptible to reduction than the starting material. Therefore, direct reduction often leads to over-reduction to the primary alcohol. A common strategy involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent.

Reactivity of the Cyclopentene (B43876) Olefinic Moiety

The double bond within the cyclopentene ring of this compound is susceptible to electrophilic attack.

Electrophilic Addition Reactions

The π electrons of the cyclopentene double bond can act as a nucleophile, attacking electrophilic species. A classic example of this type of reaction is the addition of hydrogen halides (HX). libretexts.org The mechanism begins with the electrophilic attack of the hydrogen from HX on the double bond, which breaks the π bond and forms a new carbon-hydrogen σ bond. libretexts.org This results in the formation of a carbocation intermediate on the adjacent carbon. libretexts.org The halide ion then acts as a nucleophile, attacking the positively charged carbon to form the final alkyl halide product. libretexts.org

Radical Addition Pathways

The presence of two double bonds in this compound allows for intramolecular radical cyclization reactions, which are powerful methods for constructing cyclic molecules. wikipedia.org These reactions typically proceed through three main steps: selective radical generation, an intramolecular cyclization step, and conversion of the cyclized radical into the final product. wikipedia.org

For this compound, a radical can be generated at the carbon atom adjacent to the carboxyl group via decarboxylation. This carbon-centered radical can then add to either the endocyclic or the allylic double bond. bris.ac.uk The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored over 6-endo cyclizations. wikipedia.org

A plausible radical addition pathway involves a photoredox-catalyzed decarboxylation to form an initial carbon-centered radical. This radical can then undergo an intramolecular addition to one of the alkene moieties. For instance, addition to the cyclopentene double bond would lead to a bicyclic system. Subsequent reduction of the resulting radical intermediate and protonation would yield the final cyclized product. Such radical addition-polar cyclization cascades have been developed for the synthesis of functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes. bris.ac.ukresearchgate.net

Mechanistic studies confirm that these transformations can proceed through a radical–polar crossover mechanism, which involves the reductive termination of the radical process to form a carbanion, followed by an intramolecular cyclization. bris.ac.uk

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Photoredox-catalyzed single-electron transfer (SET) from the carboxylate | Carboxyl Radical |

| 2 | Decarboxylation (extrusion of CO₂) | Carbon-centered Radical (47) |

| 3 | Intramolecular radical addition to an alkene (e.g., 5-exo-trig) | Cyclized Alkyl Radical (48) |

| 4 | Single-electron reduction of the alkyl radical | Cyclized Carbanion (49) |

| 5 | Protonation or reaction with an electrophile | Final Product |

Oxidation Reactions (e.g., Oxidative Cleavage)

The two carbon-carbon double bonds in this compound are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org This reaction breaks both the sigma and pi bonds of the alkene, replacing them with carbon-oxygen double bonds. wikipedia.org

Ozonolysis is a common method for achieving this transformation. wikipedia.org The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide intermediate. libretexts.orgmasterorganicchemistry.com The final products depend on the workup conditions. An oxidative workup, typically using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

Applying this to this compound, two distinct outcomes are possible:

Cleavage of the cyclopentene double bond: This would break the five-membered ring, leading to a dicarboxylic acid derivative.

Cleavage of the terminal allyl double bond: This would result in the formation of a new carboxylic acid group at the terminus of the side chain and carbon dioxide. masterorganicchemistry.com

The chemoselectivity of the oxidation would depend on the relative reactivity of the two double bonds, which is influenced by steric and electronic factors.

| Cleavage Site | Reagents | Expected Major Organic Product |

|---|---|---|

| Cyclopentene C=C | 1. O₃ 2. H₂O₂ (Oxidative Workup) | 3-(Carboxymethyl)-3-(prop-2-en-1-yl)pentanedioic acid |

| Allyl C=C | 1. O₃ 2. H₂O₂ (Oxidative Workup) | 1-(2-Carboxyethyl)cyclopent-3-ene-1-carboxylic acid |

Metal-free protocols using reagents like Oxone and periodate (B1199274) have also been developed for the one-pot oxidative cleavage of alkenes to carboxylic acids. rsc.org

Transformations Involving the Allyl Group

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed alkene difunctionalization)

The terminal double bond of the allyl group is a prime site for metal-catalyzed transformations, particularly palladium-catalyzed reactions. nih.gov Palladium-catalyzed alkene difunctionalization allows for the introduction of two new functional groups across the double bond, forming two new C-C bonds and creating stereocenters. nih.gov

A common mechanistic pathway involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular carbopalladation or aminopalladation, leading to a π-allylpalladium intermediate. This intermediate can then be intercepted by a nucleophile to afford the difunctionalized product. nih.gov

For instance, a Pd-catalyzed 1,3-difunctionalization of the terminal alkene in this compound could be achieved using an aryl boronic acid and an alkenyl nonaflate. nih.gov This type of reaction can regioselectively produce allylic arene structures. nih.gov The regioselectivity is often controlled by the ligand environment of the palladium catalyst. nih.gov

The general catalytic cycle for such a reaction would involve:

Oxidative addition of an aryl or vinyl halide/triflate to a Pd(0) complex.

Insertion of the alkene (the allyl group) into the Pd-R bond.

β-hydride elimination or formation of a π-allyl intermediate.

Nucleophilic attack on the π-allyl complex.

Reductive elimination to release the product and regenerate the Pd(0) catalyst.

Rearrangement Reactions Involving the Allylic System

The allylic system within the molecule can undergo various rearrangement reactions. An allylic rearrangement or shift involves the migration of the double bond from one position to an adjacent one. wikipedia.orglscollege.ac.in These reactions can be promoted under nucleophilic (Sₙ1' or Sₙ2') or electrophilic conditions and often proceed through an allyl intermediate carbocation. wikipedia.orglscollege.ac.in

In the context of this compound, such a rearrangement could be initiated by protonation of the double bond or by the departure of a leaving group from a derivatized analogue. Radical-induced 1,3-rearrangement–cyclisations are also known for unsaturated allylic systems, proceeding via an addition-elimination mechanism. rsc.org Furthermore, iron-based metalloradical catalysis can achieve selective allylic C(sp³)–H amination, which represents a functionalization of the allylic position. acs.org

Decarboxylative Processes of the Carboxylic Acid Derivative

Decarboxylative cross-coupling reactions are powerful C-C bond-forming methods that utilize carboxylic acids as readily available and stable starting materials. wikipedia.org These reactions involve the extrusion of CO₂ and the formation of a new bond at the carbon where the carboxyl group was previously attached. wikipedia.org

For this compound, a decarboxylative process could be coupled with other transformations. A notable example is the decarboxylative allylation, which can be achieved through various catalytic systems. One such process is the dehydrative/decarboxylative coupling of carboxylic acids with allylic alcohols, co-catalyzed by photoredox and palladium catalysts. oup.comoup.com This reaction generates an alkyl radical via decarboxylation, which then couples with a π-allyl palladium complex. oup.com

A general mechanism for a palladium-catalyzed decarboxylative coupling involves:

Formation of a carboxylate salt.

Coordination to the metal center (e.g., Pd, Cu).

Decarboxylation to form an organometallic intermediate.

Reductive elimination or reaction with another substrate to form the final product. wikipedia.org

This strategy allows the carboxylic acid to serve as a precursor to a nucleophilic organometallic species or a radical, avoiding the need for more sensitive reagents. wikipedia.org

| Reaction Type | Key Intermediate(s) | Potential Outcome for Target Molecule |

|---|---|---|

| Radical Addition | Carbon-centered radical, Cyclized alkyl radical | Formation of bicyclic structures |

| Oxidative Cleavage | Ozonide | Ring-opened dicarboxylic acids or side-chain modification |

| Pd-catalyzed Difunctionalization | π-Allylpalladium complex | Addition of two new functional groups across the allyl double bond |

| Allylic Rearrangement | Allylic carbocation or radical | Isomerization via migration of the double bond |

| Decarboxylative Coupling | Organometallic species, Carbon-centered radical | Replacement of the -COOH group with a new C-C or C-Heteroatom bond |

Derivatization and Analog Synthesis Based on 1 Allylcyclopent 3 Ene 1 Carboxylic Acid

Synthesis of Esters and Thioesters of 1-Allylcyclopent-3-ene-1-carboxylic Acid

The conversion of the carboxylic acid moiety into esters and thioesters is a fundamental derivatization strategy. These functional groups can alter the molecule's polarity, lipophilicity, and metabolic stability.

Esters are commonly synthesized through the reaction of the carboxylic acid with an alcohol. Several methods are applicable:

Fischer Esterification : This classic method involves reacting this compound with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and the removal of water can drive it toward the ester product. youtube.com

Coupling Agent-Mediated Esterification : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, facilitating its reaction with an alcohol. nih.govresearchgate.net This method is often performed under mild conditions and is suitable for sensitive substrates.

Conversion to Acyl Chloride : The carboxylic acid can first be converted to the more reactive 1-allylcyclopent-3-ene-1-carbonyl chloride, which then readily reacts with an alcohol to yield the corresponding ester.

Thioesters are sulfur analogs of esters and are important intermediates in various biochemical and synthetic pathways. libretexts.org Their synthesis from this compound can be achieved through several routes:

Reaction of Acyl Chlorides with Thiols : The most common method involves converting the carboxylic acid to its acyl chloride, which then reacts with a thiol or a thiol salt to form the thioester. wikipedia.org

Dehydrating Agent-Mediated Coupling : Similar to ester synthesis, dehydrating agents like DCC can be used to condense the carboxylic acid directly with a thiol. researchgate.netwikipedia.org

Use of Lawesson's Reagent : This reagent can be employed for the direct conversion of carboxylic acids to thioacids, which can then be alkylated to form thioesters. nih.gov

| Derivative Type | Method | Key Reagents | General Conditions |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal |

| Ester | DCC Coupling | Alcohol (R-OH), DCC, DMAP (catalyst) | Room temperature, inert solvent |

| Thioester | Via Acyl Chloride | 1) SOCl₂ or (COCl)₂; 2) Thiol (R-SH) | Two-step process, generally mild |

| Thioester | Direct Coupling | Thiol (R-SH), DCC | Room temperature, neutral conditions researchgate.net |

Preparation of Amides from this compound

Amides are another critical class of derivatives, often exhibiting greater metabolic stability than esters. The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine.

Common synthetic approaches include:

Thermal Dehydration of Ammonium (B1175870) Salts : The carboxylic acid is first neutralized with an amine or ammonium carbonate to form the corresponding ammonium carboxylate salt. chemguide.co.uklibretexts.org Subsequent heating of this salt drives off water to form the amide. libretexts.org This method is straightforward but may require high temperatures.

Activation via Acyl Chlorides or Anhydrides : A highly effective method is the conversion of the carboxylic acid into a more reactive intermediate like an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.org These activated derivatives react rapidly and often exothermically with amines to produce amides in high yield. chemguide.co.uk The reaction with acyl chlorides generates hydrogen chloride, which is typically neutralized by using excess amine or an added base. chemguide.co.uk

Peptide Coupling Reagents : A wide variety of coupling reagents developed for peptide synthesis can be applied. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry if applicable. libretexts.orgnih.gov

| Method | Activating/Coupling Agent | Typical Amine Reactant | Byproducts |

|---|---|---|---|

| Via Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Ammonia, Primary/Secondary Amines | SO₂, HCl or CO, CO₂, HCl |

| Via Acid Anhydride | Another molecule of the carboxylic acid (forms symmetric anhydride) | Ammonia, Primary/Secondary Amines | A molecule of carboxylic acid |

| Direct Coupling | DCC or EDC | Ammonia, Primary/Secondary Amines | Dicyclohexylurea (DCU) or a water-soluble urea (B33335) derivative |

| Thermal Dehydration | None (heat applied to ammonium salt) | Ammonia or Primary Amines | Water |

Formation of Acid Halides (e.g., Acyl Chlorides) and Anhydrides

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates for the synthesis of esters, amides, and other compounds.

Acyl Chlorides are the most common acid halides. The hydroxyl group of this compound can be replaced by a chlorine atom using several standard reagents: libretexts.orgchemguide.co.uk

Thionyl Chloride (SOCl₂) : This is a widely used reagent that reacts with carboxylic acids to produce the acyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. chemguide.co.uklibretexts.org

Oxalyl Chloride ((COCl)₂) : This reagent is often used for more sensitive substrates as the reaction can be performed under milder conditions. wikipedia.org It also produces only gaseous byproducts.

Phosphorus Chlorides : Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective but produce non-volatile byproducts (POCl₃ or H₃PO₃, respectively) that must be separated from the product. libretexts.orgchemguide.co.uk

Acid Anhydrides can be prepared from this compound as either symmetric or mixed anhydrides.

Symmetric Anhydrides can be formed by reacting the acyl chloride derivative with a carboxylate salt of the parent acid. libretexts.org Alternatively, dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅), can yield the symmetric anhydride.

Mixed Anhydrides are formed when the acyl chloride is reacted with a salt of a different carboxylic acid. tcichemicals.com They can also be generated in situ during certain reactions, for example, by using reagents like oxalyl chloride or triphosgene (B27547) in the presence of the carboxylic acid. nih.gov

Development of Cyclic Analogs (e.g., Lactones, Lactams)

The synthesis of cyclic analogs such as lactones and lactams from this compound requires introducing a second functional group (a hydroxyl or amino group) at an appropriate position to enable intramolecular cyclization.

Lactones (cyclic esters) could be formed through intramolecular esterification. wikipedia.org A potential synthetic strategy would involve the selective functionalization of either the allyl group or the cyclopentene (B43876) ring to introduce a hydroxyl group. For example:

Hydroboration-oxidation of one of the double bonds would introduce a hydroxyl group. If this occurs at the terminal carbon of the allyl group, a subsequent acid-catalyzed cyclization could lead to the formation of a γ-lactone or δ-lactone, depending on the regioselectivity of the addition.

Epoxidation of a double bond followed by acid- or base-catalyzed ring-opening with water would also yield a diol, providing a hydroxyl group for subsequent lactonization. nih.gov

Lactams (cyclic amides) are formed by intramolecular amide bond formation. quimicaorganica.org Their synthesis would require the introduction of an amino group.

This could be achieved by converting a hydroxyl group (introduced as described above) into an amine via methods such as the Mitsunobu reaction with an azide (B81097) source followed by reduction.

Alternatively, reactions that directly introduce an amino functionality, such as an aziridination of a double bond followed by ring-opening, could be envisioned. The resulting amino acid derivative could then be cyclized, often with the aid of coupling agents, to form the corresponding lactam. nih.govnih.gov

The size of the resulting lactone or lactam ring (e.g., γ-, δ-) would depend on the position of the newly introduced hydroxyl or amino group relative to the carboxylic acid. wikipedia.org

Synthesis of Structurally Modified Derivatives with Altered Stereochemistry or Substituents

The presence of two double bonds and a stereocenter at the C1 position of the cyclopentene ring provides ample opportunities for creating structurally modified derivatives with diverse stereochemistry and substitution patterns.

Stereochemical Alterations :

Diastereoselective Reactions : The existing stereocenter can direct the stereochemical outcome of reactions on the double bonds. For instance, epoxidation or dihydroxylation of the cyclopentene or allyl double bond could proceed with facial selectivity, leading to the formation of diastereomerically enriched products.

Enantioselective Synthesis : Asymmetric catalysis can be employed to control the stereochemistry of additions to the double bonds. For example, asymmetric hydrogenation could selectively reduce one of the double bonds, creating new stereocenters with high enantiomeric excess.

Modification of Substituents :

Allyl Group Modification : The terminal double bond of the allyl group is a prime target for various addition reactions, including halogenation, hydrohalogenation, and epoxidation, to introduce a wide range of functional groups.

Cyclopentene Ring Functionalization : The endocyclic double bond can undergo similar addition reactions. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction (if the cyclopentene acts as a dienophile) or [2+2] cycloadditions, could be used to construct more complex, fused-ring systems.

Curtius Rearrangement : The carboxylic acid itself can be a starting point for modification. For example, conversion to an acyl azide followed by a Curtius rearrangement would yield an isocyanate, which can be trapped with alcohols or amines to produce carbamates or ureas, respectively, effectively replacing the carboxyl group with a substituted amino group. researchgate.net

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its physical, chemical, and biological properties.

Strategic Applications of 1 Allylcyclopent 3 Ene 1 Carboxylic Acid in Complex Organic Synthesis

Utilization as a Chiral Building Block for Asymmetric Synthesis

The presence of a quaternary stereocenter at the C1 position of 1-allylcyclopent-3-ene-1-carboxylic acid makes it a promising candidate as a chiral building block for asymmetric synthesis. Following enantiomeric resolution, the individual enantiomers could serve as versatile starting materials for the synthesis of complex chiral molecules. The cyclopentene (B43876) ring is a common structural motif in a variety of biologically active compounds.

The asymmetric synthesis of polysubstituted cyclopentane (B165970) derivatives is a significant area of research. mdpi.comrsc.org Methodologies such as domino reactions initiated by Michael additions have been successfully employed to create functionalized cyclopentane systems with high stereoselectivity. mdpi.com In principle, if this compound were resolved into its (R) and (S) enantiomers, each could be used to introduce a specific stereochemistry into a target molecule. The carboxylic acid and allyl groups provide handles for a wide range of chemical transformations, allowing for the elaboration of the cyclopentene core into more complex structures. Chiral cyclopentenones, for instance, are well-established as important precursors in the asymmetric synthesis of various chiral molecules. acs.org

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Functional Group | Potential Transformation | Synthetic Utility |

| Carboxylic Acid | Amide coupling, esterification, reduction to alcohol | Introduction of diverse functionalities, peptide synthesis |

| Allyl Group | Olefin metathesis, epoxidation, dihydroxylation, ozonolysis | Carbon-carbon bond formation, introduction of oxygenated functions |

| Alkene in Ring | Epoxidation, dihydroxylation, hydrogenation | Further functionalization of the cyclopentane core |

Precursor in Natural Product Total Synthesis

Cyclopentane and cyclopentene moieties are integral components of numerous natural products, including prostaglandins, iridoids, and various alkaloids and terpenoids. The functional group array of this compound makes it a plausible precursor for the total synthesis of such compounds. The synthesis of natural products containing fully functionalized cyclopentanes often involves intricate strategies to control stereochemistry. oregonstate.edu

For example, the core structure of viridenomycin, a fully substituted cyclopentene, has been a target of synthetic efforts, highlighting the importance of developing routes to such complex cyclopentanoids. rsc.org The strategic placement of functional groups in this compound could, in principle, be exploited to construct the core of similar natural products. The allyl group could be transformed into a variety of side chains, and the carboxylic acid could be used to form lactones or other functionalities commonly found in natural products.

Role in the Development of New Catalytic Systems

The development of novel ligands is crucial for advancing transition metal catalysis. While there is no direct report of this compound being used in catalysis, derivatives of cyclopentene have been explored as ligands. For instance, thio-cyclopentene ligands have been successfully developed for palladium(II)-catalyzed Catellani-type reactions. jiaolei.group This suggests that the cyclopentene scaffold can be a viable platform for ligand design.

The carboxylic acid group of this compound could be modified to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur, transforming the molecule into a chiral ligand for asymmetric catalysis. The rigidity of the cyclopentene ring and the chirality at the C1 position could lead to well-defined metal complexes capable of inducing high enantioselectivity in a variety of chemical transformations.

Table 2: Potential Ligand Scaffolds from this compound

| Ligand Type | Potential Modification | Target Catalytic Reaction |

| Phosphine Ligand | Conversion of carboxylic acid to a phosphine-containing moiety | Asymmetric hydrogenation, cross-coupling reactions |

| N-Heterocyclic Carbene (NHC) Precursor | Derivatization to an imidazolium (B1220033) salt | Olefin metathesis, C-H activation |

| Bidentate N,O-Ligand | Amidation with a chiral amino alcohol | Lewis acid catalysis |

Application in the Construction of Advanced Organic Materials (e.g., Processing additives in organic nonfullerene solar cells)

The field of organic electronics, particularly organic solar cells (OSCs), often relies on the use of processing additives to control the morphology of the active layer and enhance device performance. rsc.orgrsc.org While the specific use of this compound has not been reported, carboxylic acids are a class of compounds that could potentially be explored as additives.

In nonfullerene organic solar cells (NF-OSCs), additives can influence the crystallization of donor and acceptor materials, affecting charge separation and transport. rsc.org The molecular structure of an additive, including its polarity and ability to interact with the active layer components, plays a crucial role. The combination of a polar carboxylic acid group and a nonpolar allyl and cyclopentene backbone in this compound could offer a unique balance of properties for modulating the morphology of the bulk heterojunction. Research in this area has shown that even small amounts of a third component, such as a fullerene derivative, can optimize morphology and improve the efficiency of OSCs. nih.gov This opens the door for the exploration of a wide variety of compounds, including functionalized cycloalkenes, as performance-enhancing additives.

Future Research Directions and Emerging Trends for 1 Allylcyclopent 3 Ene 1 Carboxylic Acid Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 1-Allylcyclopent-3-ene-1-carboxylic acid will likely prioritize green chemistry principles to minimize environmental impact. Research in this area is expected to focus on several key strategies:

Atom-Economical Reactions: Exploring catalytic routes that maximize the incorporation of all starting material atoms into the final product. This could involve transition-metal-catalyzed allylation of a cyclopentene (B43876) carboxylic acid precursor or a ring-closing metathesis (RCM) approach from a suitable diene-containing acyclic precursor.

Use of Renewable Feedstocks: Investigating the synthesis of the cyclopentene core from bio-based sources. Lignocellulosic biomass, for instance, can be a source of five-carbon synthons, offering a renewable alternative to petroleum-based starting materials.

Catalyst Development: Designing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), to facilitate key synthetic steps. This would reduce waste associated with stoichiometric reagents and simplify purification processes.

Green Solvents: Shifting away from traditional volatile organic compounds (VOCs) towards more sustainable solvent systems like water, supercritical CO2, or bio-derived solvents (e.g., cyclopentyl methyl ether, CPME), which has been shown to be a benign solvent for some catalytic reactions. rsc.org

A comparative table of potential sustainable approaches is presented below.

| Synthetic Strategy | Key Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Allylation | Atom Economy | High efficiency, reduced waste | Development of selective catalysts (e.g., Palladium, Ruthenium) |

| Ring-Closing Metathesis (RCM) | Carbon-Carbon Bond Formation | Convergent synthesis, access to complex rings | Design of stable and reusable metathesis catalysts |

| Bio-based Precursors | Renewable Feedstocks | Reduced carbon footprint, sustainability | Conversion of biomass-derived furfural (B47365) or cyclopentanone |

| Enzymatic Resolution/Synthesis | Biocatalysis | High stereoselectivity, mild reaction conditions | Screening for suitable lipases or esterases |

Exploration of Novel Reactivity and Functional Group Transformations

The trifunctional nature of this compound—possessing a carboxylic acid, an internal double bond, and a terminal double bond—offers a rich playground for exploring novel chemical transformations. Future research will likely focus on selectively modifying these functional groups to generate a diverse library of new molecules.

Carboxylic Acid Derivatization: Beyond standard esterification and amidation, research could explore transformations like photoredox-catalyzed decarboxylative reactions to introduce new functional groups at the quaternary center. nih.govresearchgate.net

Allyl Group Transformations: The terminal double bond of the allyl group is a versatile handle for various reactions, including:

Oxidative Cleavage: To yield a carboxylic acid or aldehyde.

Epoxidation and Dihydroxylation: To introduce oxygenated functionalities.

Thiol-Ene "Click" Chemistry: For the efficient conjugation of molecules, particularly relevant in materials and surface science. acs.org

Cross-Metathesis: To extend the carbon chain and introduce new functional groups.

Cyclopentene Ring Functionalization: The internal double bond can be targeted for reactions such as hydrogenation, halogenation, or epoxidation, offering pathways to saturated or further functionalized cyclopentane (B165970) derivatives. beilstein-journals.org

Intramolecular Reactions: The proximity of the functional groups could enable novel intramolecular cyclization reactions, such as iodolactonization, to form complex bicyclic structures.

| Functional Group | Reaction Type | Potential Product Class | Key Reagents/Conditions |

|---|---|---|---|

| Carboxylic Acid | Decarboxylative Coupling | Quaternary Cyclopentenes | Photoredox Catalysis, Visible Light nih.govresearchgate.net |

| Allyl Group | Thiol-Ene Reaction | Thioether Adducts | Thiols, Photoinitiator |

| Allyl Group | Cross-Metathesis | Functionalized Alkenes | Grubbs or Hoyveda-Grubbs Catalysts |

| Cyclopentene Ring | Epoxidation | Cyclopentene Oxides | m-CPBA, H₂O₂ |

| Intramolecular | Iodolactonization | Bicyclic Lactones | Iodine, Base |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and exploration of derivatives of this compound, modern automation and flow chemistry techniques are expected to be pivotal. sigmaaldrich.comnih.gov

Flow Synthesis: Continuous-flow reactors offer enhanced control over reaction parameters (temperature, pressure, and time), improved safety for handling reactive intermediates, and simplified scale-up. rsc.orgdurham.ac.ukunimi.it The synthesis of carboxylic acids and their derivatives has been successfully adapted to flow systems. rsc.orgdurham.ac.ukacs.org A multi-step flow synthesis of this compound could be envisioned, potentially telescoping several reaction steps without isolating intermediates. acs.org

Automated Synthesis Platforms: Robotic systems can perform high-throughput screening of reaction conditions to rapidly optimize synthetic routes. bohrium.comrepec.orgresearchgate.net An automated platform could be programmed to generate a library of derivatives by systematically varying reagents for the functionalization of the carboxylic acid or the allyl group, thereby accelerating the discovery of new compounds with desired properties. sigmaaldrich.comnih.gov

Interdisciplinary Applications in Medicinal Chemistry and Materials Science

While specific biological trials are outside the scope of this projection, the structural motifs within this compound suggest significant potential in interdisciplinary fields.

Medicinal Chemistry: Cyclopentane and cyclopentene carboxylic acid derivatives are recognized scaffolds in drug discovery. ontosight.aiontosight.ainih.gov The rigid cyclopentene core of this molecule can serve as a bioisostere for other cyclic systems, like phenyl or cyclohexane (B81311) rings, a common strategy to improve pharmacokinetic properties. nih.gov The molecule could be used as a versatile building block for creating libraries of compounds for screening against various biological targets. The carboxylic acid group provides a key interaction point, while the allyl group offers a vector for further chemical diversification. ontosight.airesearchgate.net

Materials Science: The presence of both a polymerizable allyl group and a reactive carboxylic acid handle makes this compound an attractive candidate for advanced materials. nih.gov

Functional Monomers: It could be used as a monomer or co-monomer in radical polymerization to create polymers with pendant carboxylic acid groups. nih.gov These acidic groups can enhance adhesion, modify solubility, or serve as sites for post-polymerization modification.

Cross-linking Agents: The allyl group allows for cross-linking of polymer chains, potentially leading to the formation of novel hydrogels, resins, or coatings with tailored mechanical and chemical properties. researchgate.net

Surface Modification: The carboxylic acid can be used to anchor the molecule to metal oxide surfaces, while the allyl group remains available for subsequent "click" chemistry functionalization, enabling the design of custom surface properties. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Allylcyclopent-3-ene-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis can be optimized using strategies analogous to structurally related cyclopentene derivatives. For example, asymmetric cycloaddition reactions with chiral inducers (e.g., N-acylhydroxylamine compounds) can achieve high stereoselectivity, as demonstrated in the synthesis of (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid . Key variables include temperature (20–25°C for stereocontrol), solvent polarity (e.g., THF or DCM), and catalyst loading (5–10 mol%). Post-synthetic purification via column chromatography or recrystallization ensures enantiomeric excess (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve allyl and cyclopentene ring protons, with coupling constants () indicating stereochemistry (e.g., allyl group orientation) .

- X-ray Crystallography : Determines absolute configuration and bond angles, critical for verifying stereochemical assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHO) and fragmentation patterns .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example:

- Enzyme Inhibition Studies : Compare IC values across multiple assays (e.g., fluorometric vs. radiometric) to rule out assay-specific artifacts .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., allyl vs. acetyl substituents) to isolate contributions to bioactivity .

Advanced Research Questions

Q. What strategies mitigate challenges in resolving racemic mixtures of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases for baseline separation .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor one enantiomer during cyclization .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize catalyst design .

Q. How does the compound’s allyl group influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The allyl moiety acts as a dienophile or nucleophile depending on reaction conditions:

- Diels-Alder : Under thermal activation (80–100°C), the allyl group participates in [4+2] cycloadditions with electron-deficient dienes, yielding bicyclic adducts .

- Michael Addition : In basic media (e.g., KCO/DMF), the α,β-unsaturated carbonyl system accepts nucleophiles (e.g., amines), forming functionalized derivatives .

Q. What are the best practices for studying the compound’s interactions with enzymes like GABA aminotransferase or aspartate transaminase?

- Methodological Answer :

- Crystallographic Studies : Co-crystallize the compound with target enzymes to map binding pockets (e.g., using PDB ID 1OHV as a reference) .

- Isotopic Labeling : Incorporate C or H isotopes to track metabolic pathways and enzyme turnover rates .

- Inhibitor Kinetics : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding modes .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., acetic acid) .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent oxidation of the allyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.